3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Vue d'ensemble

Description

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is a compound with potential significance in various biochemical pathways and applications. Though not directly mentioned in the searched papers, similar compounds such as 3,4-dihydroxyphenylacetic acid (DOPAC) and derivatives have been studied for their roles in human biochemistry and potential as biomarkers.

Synthesis Analysis

The synthesis of related compounds often involves complex biochemical pathways or synthetic chemistry techniques. For example, the production of DOPAC, a compound related to 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, involves enzymatic reactions in the body or can be achieved through chemical synthesis methods in the laboratory.

Molecular Structure Analysis

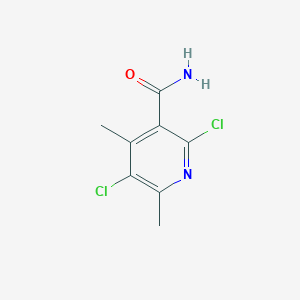

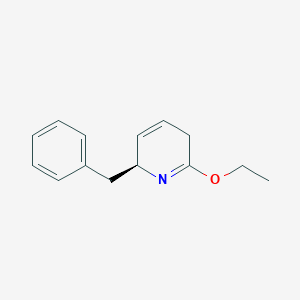

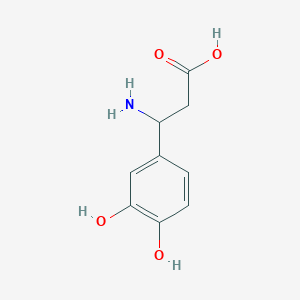

The molecular structure of compounds like 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid is characterized by the presence of hydroxyl groups and an amino group attached to a phenyl ring, which significantly influences their chemical behavior and reactivity.

Chemical Reactions and Properties

Compounds similar to 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid participate in various chemical reactions, including oxidation and conjugation, affecting their bioavailability and physiological roles. Their properties, such as solubility and stability, are influenced by their functional groups.

Physical Properties Analysis

The physical properties, including melting point, solubility in different solvents, and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems and their potential applications in pharmaceuticals and nutraceuticals.

Chemical Properties Analysis

The chemical properties of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid and related compounds, such as reactivity towards acids, bases, and other reagents, are essential for their functional roles in metabolic pathways and potential therapeutic uses.

- (Guyman et al., 2008) discusses urinary metabolites as potential biomarkers of whole-grain intake.

- (Markianos et al., 1976) analyzes dopamine and its metabolites in psychotic patients.

- (Gibson et al., 1990) explores a deficiency detected by radiochemical assay.

- Additional references explore various aspects of related compounds, offering insights into their synthesis, structure, and biochemical roles.

Applications De Recherche Scientifique

Application 1: Antimicrobial Candidates Development

- Summary of the Application : The compound is used in the synthesis of derivatives that show promise as antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .

- Methods of Application or Experimental Procedures : The compound is incorporated into amino acid derivatives bearing a 4-hydroxyphenyl moiety with various substitutions. These derivatives are then tested for their antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

- Results or Outcomes : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity. Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity. This activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 1 to 8 µg/mL, vancomycin-resistant Enterococcus faecalis (0.5–2 µg/mL), Gram-negative pathogens (MIC 8–64 µg/mL), and drug-resistant Candida species (MIC 8–64 µg/mL), including Candida auris .

Application 2: Hydrogel Development

- Summary of the Application : Similar compounds like 3-(4-Hydroxyphenyl)propionic acid are used to derive hydrogels based on chitosan, gelatin, or poly(ethylene glycol) .

- Methods of Application or Experimental Procedures : The compound is used as a building block in the synthesis of these hydrogels .

- Results or Outcomes : The resultant hydrogels can have various applications in fields like drug delivery, tissue engineering, and more .

Application 3: Synthesis of Bolaamphiphiles

- Summary of the Application : Similar compounds like 3-(4-Hydroxyphenyl)propionic acid are used to synthesize novel symmetric and asymmetric bolaamphiphiles .

- Methods of Application or Experimental Procedures : The compound is used as a building block in the synthesis of these bolaamphiphiles .

- Results or Outcomes : Bolaamphiphiles have potential applications in areas like drug delivery, gene delivery, and more .

Application 4: Enzymatic Synthesis of Sugar Alcohol Esters

- Summary of the Application : Similar compounds like 3-(4-Hydroxyphenyl)propionic acid are used as acyl donors for the enzymatic synthesis of sugar alcohol esters .

- Methods of Application or Experimental Procedures : The compound is used in an enzymatic reaction to produce these esters .

- Results or Outcomes : Sugar alcohol esters have potential applications in areas like food science, where they can be used as low-calorie sweeteners .

Application 5: G Protein-Coupled Receptor Interactions

- Summary of the Application : L-DOPA analogues of the compound interact with models of the G protein-coupled receptor .

- Methods of Application or Experimental Procedures : The compound is used in biochemical assays to study the interaction with G protein-coupled receptors .

- Results or Outcomes : These interactions can be used to understand the signaling mechanisms of these receptors and develop new drugs .

Application 6: Skin Moisturizer in Cosmetic Compositions

- Summary of the Application : L-DOPA analogues of the compound are used as skin moisturizers in cosmetic compositions .

- Methods of Application or Experimental Procedures : The compound is incorporated into cosmetic formulations and applied topically .

- Results or Outcomes : The compound can help improve skin hydration and texture .

Safety And Hazards

The safety information for 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation4. Precautionary measures include avoiding dust formation and avoiding ingestion and inhalation5.

Orientations Futures

The future directions for 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid are not specified in the search results. However, its use in the biosynthesis of enediyne antitumor antibiotic C-1027 suggests potential applications in the development of new therapeutics2.

Propriétés

IUPAC Name |

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKOWQKLXRMVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395380 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

CAS RN |

174502-37-5 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)

![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)

![2-[4-(tert-Butyl)phenoxy]-5-nitrobenzaldehyde](/img/structure/B63431.png)